An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key heterocyclic intermediate in the development of targeted therapeutics, notably kinase inhibitors.[1] While a definitive, published spectrum for this specific compound remains elusive in publicly accessible databases, this document constructs a detailed, predicted spectrum based on established principles of NMR spectroscopy and extensive data from structurally analogous compounds. This approach ensures a robust and scientifically grounded interpretation for researchers and drug development professionals.
Molecular Structure and Proton Environments
The chemical structure of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one dictates the number and nature of its proton signals in an ¹H NMR spectrum. The molecule consists of a fused pyrazole and pyrimidine ring system.
The structure contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum:
-
H-6: A methine proton on the pyrimidine ring.
-
N1-H: An amine proton on the pyrazole ring.
-
N5-H: An amide proton on the pyrimidine ring.
The tautomeric forms of the pyrazole and pyrimidinone rings can influence the precise chemical shifts and appearance of the N-H protons. For the purpose of this guide, we will consider the most stable tautomeric form.
Predicted ¹H NMR Spectrum
The following table summarizes the predicted ¹H NMR spectral data for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, based on analysis of closely related pyrazolo[3,4-d]pyrimidin-4-one derivatives. The spectrum is predicted in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds due to their polarity and potential for hydrogen bonding.[3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification and Comparative Data |
| H-6 | 8.0 - 8.5 | Singlet (s) | 1H | The methine proton on the pyrimidine ring of similar pyrazolo[3,4-d]pyrimidin-4-ones consistently appears as a singlet in this downfield region. For example, in a series of 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, the H-6 proton resonates between 8.06 and 8.54 ppm. |
| N1-H | 12.5 - 13.5 | Broad Singlet (br s) | 1H | The pyrazole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. In related structures, this proton is often observed in the 12.5-13.5 ppm range and is D₂O exchangeable. |
| N5-H | 12.0 - 13.0 | Broad Singlet (br s) | 1H | The pyrimidinone N-H proton is also deshielded and appears as a broad singlet. Its chemical shift can be influenced by solvent and concentration. This proton is also expected to be D₂O exchangeable. |
Causality Behind Experimental Choices in NMR Analysis
The selection of experimental parameters is crucial for obtaining a high-quality and informative ¹H NMR spectrum.
Choice of Solvent: DMSO-d₆
DMSO-d₆ is the solvent of choice for 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and related heterocyclic compounds for several key reasons:
-
Solubility: The polar nature of the pyrazolopyrimidinone core often necessitates a polar aprotic solvent like DMSO-d₆ to achieve sufficient concentration for NMR analysis.
-
Hydrogen Bonding: DMSO is a hydrogen bond acceptor, which can help to slow down the exchange rate of the N-H protons, leading to sharper signals than might be observed in protic solvents.
-
Chemical Shift Range: DMSO-d₆ has a wide chemical shift window that does not typically interfere with the signals of the analyte, with its residual peak appearing around 2.50 ppm.
Internal Standard: Tetramethylsilane (TMS)
Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR spectroscopy. Its protons are highly shielded and appear as a sharp singlet at 0 ppm, providing a reliable reference point for the chemical shifts of all other protons in the sample.
Deuterium Exchange
To confirm the assignment of the N-H protons, a deuterium exchange experiment is a standard and self-validating protocol. A small amount of deuterium oxide (D₂O) is added to the NMR tube containing the sample dissolved in DMSO-d₆. The labile N-H protons will exchange with deuterium, causing their signals to disappear from the spectrum. This provides definitive evidence for the assignment of these peaks.
Experimental Protocol: ¹H NMR Analysis
The following provides a detailed, step-by-step methodology for acquiring the ¹H NMR spectrum of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the vial.
-
Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).
-
Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
Step 3: Deuterium Exchange (Confirmation of N-H Protons)
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of D₂O to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-insert the tube into the spectrometer and re-acquire the ¹H NMR spectrum.
-
Observe the disappearance of the signals assigned to the N-H protons.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the ¹H NMR analysis.
Caption: Workflow for ¹H NMR Analysis of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Conclusion
The ¹H NMR spectrum of 3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is predicted to exhibit three distinct signals corresponding to the H-6, N1-H, and N5-H protons. The anticipated chemical shifts and multiplicities are well-supported by data from analogous pyrazolo[3,4-d]pyrimidin-4-one structures. This in-depth guide provides a robust framework for researchers to interpret the ¹H NMR spectrum of this important synthetic intermediate, grounded in established spectroscopic principles and validated experimental protocols. The provided workflow ensures the acquisition of high-quality, reliable data for structural elucidation and purity assessment in a drug discovery and development context.
References
-
MySkinRecipes. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 157537, 1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. Available at: [Link]
-
Sunway Institutional Repository. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available at: [Link]
-
MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
